molecular formula C13H12Cl2N4O2 B10946998 4-{[(2,4-dichlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide

4-{[(2,4-dichlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10946998
M. Wt: 327.16 g/mol
InChI Key: UODPKCQFTUDNMB-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a dichlorobenzoyl group attached to an amino group, which is further linked to an ethyl-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of 2,4-Dichlorobenzoyl Chloride: This is achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride under reflux conditions.

    Amination Reaction: The resulting 2,4-dichlorobenzoyl chloride is then reacted with an appropriate amine, such as ethylamine, in the presence of a base like triethylamine to form the intermediate 2,4-dichlorobenzoyl ethylamine.

    Cyclization: The intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring, resulting in the formation of 4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the dichlorobenzoyl group.

Scientific Research Applications

4-[(2,4-Dichlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

    Material Science: It is used in the development of advanced materials with specific properties, such as enhanced thermal stability and conductivity.

    Biological Research: The compound is utilized in studying the mechanisms of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is employed in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. This inhibition can lead to anti-inflammatory and anticancer effects by blocking the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dichlorobenzoyl)amino]benzoic acid
  • 2-[(2,4-Dichlorobenzoyl)amino]-4,5-dimethoxybenzoic acid
  • 3-[(2,4-Dichlorobenzoyl)(isopropyl)amino]-5-phenylthiophene-2-carboxylic acid

Uniqueness

4-[(2,4-Dichlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific structural features, such as the presence of an ethyl-substituted pyrazole ring and a dichlorobenzoyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H12Cl2N4O2

Molecular Weight

327.16 g/mol

IUPAC Name

4-[(2,4-dichlorobenzoyl)amino]-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H12Cl2N4O2/c1-2-19-6-10(11(18-19)12(16)20)17-13(21)8-4-3-7(14)5-9(8)15/h3-6H,2H2,1H3,(H2,16,20)(H,17,21)

InChI Key

UODPKCQFTUDNMB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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